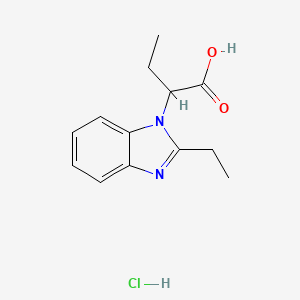

2-(2-Ethyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-(2-ethylbenzimidazol-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-3-10(13(16)17)15-11-8-6-5-7-9(11)14-12(15)4-2;/h5-8,10H,3-4H2,1-2H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWMASRUHAQBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1C(CC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1. Dehydration | Dehydration of 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazolyl-2-ketone | 20°C, organic solvent (MIBK preferred) | Acid binding agent | High selectivity due to solvent choice |

| 2. Phase Separation | Addition of 4-bromo-butyric acid ethyl ester, cooling to 70–90°C, addition of water at 40–60°C | 70–90°C | 4-bromo-butyric acid ethyl ester, water | Organic phase retained after phase split |

| 3. Saponification | Alkali added to organic phase, saponification at 45–80°C under reduced pressure (150–200 mbar) | 45–80°C, 150–200 mbar | Alkali (NaOH or sodium hydride) | Converts ester to acid |

| 4. Acidification and Isolation | Slow addition of hydrochloric acid at 40–60°C, reflux at 90–110°C for 2–4 hours, filtration and drying | 90–110°C reflux | Hydrochloric acid | Yields acid hydrochloride salt |

Solvent and Reagent Variations

- Organic solvents tested include acetone, methyl ethyl ketone, and methyl isobutyl ketone (MIBK), with MIBK preferred for higher boiling point and water immiscibility.

- Alkali sources include sodium hydroxide, sodium hydride, and sodium bicarbonate, affecting yield and purity.

Yields and Purity

| Embodiment | Solvent | Alkali | Yield (%) | Melting Point (°C) | Purity (HPLC %) |

|---|---|---|---|---|---|

| 2 | MIBK | Sodium hydride | 86.4 | 174–176 | 98–99 |

| 5 | MEK | Sodium hydroxide | 78.05 | 168–172 | 98–99 |

| 6 | MIBK | Sodium bicarbonate | 74.86 | 166–172 | 98–99 |

Note: MEK = methyl ethyl ketone

The process achieves total recovery around 90%, with high purity and consistent melting points indicative of the desired hydrochloride salt.

Preparation Method Related to Bendamustine Hydrochloride (WO2012176214A2)

Although bendamustine hydrochloride is a related but distinct compound, its preparation methods provide insights into benzimidazole butanoic acid hydrochloride synthesis.

Key Steps

- Reaction of 1H-benzimidazol-1-methyl-5-amino-2-butanoic acid ethyl ester with ethylene oxide in the presence of acetic acid to form hydroxyethyl derivatives.

- Use of chlorinated solvents (e.g., methylene chloride) for extraction and purification.

- Crystallization from acidic solutions containing acetone, water, and hydrochloric acid to obtain pure hydrochloride salt.

- Removal of impurities such as 4-(7,8-dihydro-6-(2-chloroethylamino)-3-methyl-1,4-thiazino[3,2-g]benzimidazolyl)-butyric acid.

Reaction Conditions and Purification

- Ethylene oxide moles: 6 to 9 moles per mole of amino ester, preferably 7 to 7.5 moles.

- Temperature: Room temperature to 90°C for various steps.

- Purification involves vacuum distillation and filtration to isolate the hydrochloride salt.

Outcome

- The process enhances purity and reduces impurities.

- The hydrochloride salt is obtained as a solid with high purity suitable for pharmaceutical use.

Comparative Analysis of Preparation Methods

| Feature | Chinese Patent Method (CN102603650A) | Bendamustine Method (WO2012176214A2) |

|---|---|---|

| Reaction Type | One-pot multi-step (dehydration, esterification, saponification) | Stepwise synthesis with ethylene oxide reaction |

| Solvents | MIBK, MEK, acetone | Chlorinated solvents (methylene chloride) |

| Alkali Used | Sodium hydroxide, sodium hydride, sodium bicarbonate | Not specified for alkali step |

| Acidification | Hydrochloric acid reflux | Hydrochloric acid crystallization |

| Purification | Filtration, drying under vacuum | Crystallization from acidic solution |

| Yield | 74.86% to 86.4% | Not explicitly stated, high purity reported |

| Product Purity (HPLC) | 98–99% | High purity after crystallization |

Summary and Recommendations

- The one-pot method using MIBK and sodium hydride or sodium hydroxide provides a practical, high-yield route for this compound with purity above 98%.

- Careful control of temperature, solvent choice, and alkali type is critical for maximizing yield and purity.

- The stepwise method exemplified by bendamustine hydrochloride preparation offers alternative purification strategies, especially for removing related impurities.

- For industrial scale, the one-pot method offers advantages in simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce different substituents at various positions on the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides are employed for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Halogenated derivatives and alkylated compounds.

Scientific Research Applications

2-(2-Ethyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-ethyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility (25 mg/mL) compared to non-salt forms (e.g., albendazole: 0.05 mg/mL).

- Stability : Protonation of the benzimidazole nitrogen in acidic environments (due to HCl) enhances stability, a feature shared with omeprazole but absent in neutral analogues like thiabendazole.

Crystallographic and Computational Insights

Crystal structures of benzimidazole derivatives are frequently resolved using SHELX programs . For example, omeprazole’s structure (refined via SHELXS) reveals a planar benzimidazole core, while the target compound’s ethyl and butanoic acid groups may introduce steric hindrance, affecting binding affinity . ORTEP-3 visualizations highlight conformational differences between analogues .

Biological Activity

Overview

2-(2-Ethyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride is a benzimidazole derivative known for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The compound interacts with several enzymes and proteins, influencing their activity and stability. It has been observed to modulate metabolic pathways, acting as either an inhibitor or activator depending on the biological context. The binding of this compound to enzyme active sites can alter enzyme conformation, thereby impacting metabolic flux and cellular processes.

Table 1: Summary of Biochemical Interactions

| Enzyme/Protein | Interaction Type | Effect |

|---|---|---|

| Metabolic enzymes | Inhibition/Activation | Alters metabolic pathways |

| Signaling molecules | Modulation | Changes gene expression |

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Cell Signaling : The compound modulates key signaling pathways, which can lead to altered gene expression patterns.

- Metabolism : It affects the activity of metabolic enzymes, impacting overall cellular metabolism.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzimidazole derivatives. For instance, compounds structurally related to this compound have shown significant activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Benzimidazole derivative A | S. aureus | 32 |

| Benzimidazole derivative B | E. faecalis | 64 |

| 5-Fluorobenzimidazole | C. difficile | 128 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have demonstrated that it can significantly reduce cell viability in models such as A549 human pulmonary cancer cells.

Case Study: A549 Cell Line

In a study examining the effects of different benzimidazole derivatives, it was found that:

- The compound reduced A549 cell viability by up to 63.4% compared to untreated controls (p < 0.05).

- Substituted derivatives exhibited enhanced anticancer activity, with some reducing viability to as low as 21.2% (p < 0.0001) when specific functional groups were introduced .

Table 3: Anticancer Activity Results

| Compound | Viability (%) | Statistical Significance |

|---|---|---|

| Unmodified Compound | 63.4 | p < 0.05 |

| Substituted Compound | 21.2 | p < 0.0001 |

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of biological processes. The precise mechanism may vary based on the biological system under study.

Q & A

Q. What are the standard synthetic routes for 2-(2-Ethyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with benzimidazole derivatives. For example, coupling 2-ethylbenzimidazole with butanoic acid precursors under nucleophilic substitution conditions, followed by hydrochloride salt formation. Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C to avoid side reactions), and catalysts like palladium for cross-coupling steps . Yield optimization may require adjusting stoichiometry or using inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should researchers prioritize?

Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Look for the benzimidazole aromatic protons (δ 7.2–8.1 ppm) and ethyl group signals (triplet at δ 1.2–1.5 ppm for CH₃, quartet for CH₂ near δ 2.5–3.0 ppm) .

- ¹³C NMR : The carbonyl carbon of the butanoic acid moiety appears at δ 170–175 ppm. Infrared (IR) spectroscopy should confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. How can researchers validate the purity of this compound, and what are common impurities encountered during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Common impurities include unreacted benzimidazole precursors or incomplete ester-to-acid hydrolysis byproducts. Recrystallization using ethanol/water mixtures can improve purity, with melting point analysis (expected range: 135–140°C) serving as a secondary validation .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies often arise from solvation effects or conformational flexibility. Employ molecular dynamics simulations to assess ligand-receptor binding under physiological conditions (e.g., explicit water models). Experimental validation via isothermal titration calorimetry (ITC) can quantify binding affinity differences, while X-ray crystallography may reveal unaccounted steric clashes in the active site .

Q. How does structural modification of the ethyl or butanoic acid groups impact antimicrobial activity, and what SAR trends have been observed?

Substituting the ethyl group with bulkier alkyl chains (e.g., isopropyl) enhances lipophilicity, improving membrane penetration but may reduce solubility. Truncating the butanoic acid to propanoic acid decreases ionization at physiological pH, altering cellular uptake. SAR studies show that electron-withdrawing groups on the benzimidazole ring (e.g., -Cl) enhance antimicrobial potency against Gram-positive bacteria .

Q. What experimental designs are optimal for evaluating this compound’s potential in enzyme inhibition studies (e.g., kinase targets)?

Use a combination of in vitro assays:

- Kinase Inhibition : ATP-competitive assays with recombinant kinases (e.g., EGFR or MAPK), monitoring phosphorylation via ELISA or fluorescence polarization.

- Enzyme Kinetics : Michaelis-Menten analysis to determine inhibition mode (competitive/non-competitive) and IC₅₀ values. Include positive controls (e.g., staurosporine) and validate selectivity using kinase profiling panels .

Q. How can researchers address solubility challenges in aqueous biological assays without altering the compound’s core structure?

Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilization agents. Alternatively, synthesize prodrugs (e.g., methyl esters) that hydrolyze in vivo. Dynamic light scattering (DLS) can monitor aggregation, while phosphate-buffered saline (PBS, pH 7.4) with 0.01% Tween-80 improves dispersion .

Methodological Notes

- Data Reproducibility : Cross-validate spectral data with PubChem entries (CID: [insert if available]) and replicate synthesis protocols at least three times .

- Contradiction Management : Use tiered experimental approaches (e.g., in silico → in vitro → in vivo) to isolate variables affecting bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.